The compound has been researched for its potential applications in several fields, particularly as a building block for the synthesis of novel heterocyclic derivatives with potential biological activity. Its research primarily focuses on its ability to inhibit glutaminyl cyclase (hQC), an enzyme associated with amyloid beta (Aβ) peptide generation in Alzheimer's disease [].
The synthesis of 5,6-Dimethoxy-N-(3-(5-methyl-1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine (compound 1_2, a derivative of 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine) has been described []. The method utilizes structural knowledge of hQC substrates and known hQC inhibitors. Specific details of the synthetic route were not provided in the abstract.
A comprehensive analysis of the molecular structure of 5,6-Dimethoxy-N-(3-(5-methyl-1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine (compound 1_2) was conducted using molecular docking studies []. This technique was employed to predict the binding interactions between the ligand (compound 1_2) and the target receptor (hQC enzyme).
The mechanism of action of 5,6-Dimethoxy-N-(3-(5-methyl-1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine (compound 1_2) involves inhibiting the human glutaminyl cyclase (hQC) enzyme []. This enzyme plays a crucial role in generating amyloid beta (Aβ) peptides, a hallmark of Alzheimer's disease. By inhibiting hQC, compound 1_2 aims to impede the self-aggregation of Aβ peptides and potentially slow down the progression of Alzheimer's disease.
The primary application of 5,6-dimethoxy-1H-1,3-benzodiazol-2-amine investigated in the provided abstracts is as a potential inhibitor of hQC for the treatment of Alzheimer's disease []. Its derivative, compound 1_2, demonstrated promising results in in-vitro studies, inhibiting hQC and showing potential for blood-brain barrier permeability and intestinal absorption.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4